molecular formula C16H20BNO3 B1487192 5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole CAS No. 1381948-32-8

5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole

Cat. No.: B1487192
CAS No.: 1381948-32-8
M. Wt: 285.1 g/mol
InChI Key: UWVDUGDNBRRDDB-UHFFFAOYSA-N
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Description

The compound 5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole is a boron-containing heterocyclic molecule featuring an oxazole ring fused to a substituted phenyl group. Its structure includes:

  • Oxazole core: A five-membered aromatic ring with one oxygen and one nitrogen atom.
  • Phenyl substituents: A methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position.
  • Molecular weight: 195.02 g/mol (CAS 942070-84-0) .

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester group, enabling the formation of carbon-carbon bonds in pharmaceutical and materials chemistry .

Properties

IUPAC Name

5-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-11-8-12(6-7-13(11)14-9-18-10-19-14)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVDUGDNBRRDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CN=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[2-Methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenyl]-oxazole generally follows a palladium-catalyzed borylation of an appropriately substituted aryl halide precursor, typically a bromo-substituted oxazole derivative. The key step is the introduction of the pinacol boronate ester group via reaction with bis(pinacolato)diboron under basic and inert conditions.

Typical Preparation Procedure

Step Reagents and Conditions Description Yield / Notes
1 Starting Material: 2-Methyl-4-bromooxazole The aryl bromide precursor is prepared or procured as the substrate for borylation Purity critical for reaction efficiency
2 Borylation Reaction: Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium carbonate), solvent (e.g., dioxane or dimethyl sulfoxide), inert atmosphere (N2 or Ar), heat (80–90 °C) The aryl bromide undergoes palladium-catalyzed borylation to install the pinacol boronate ester group Reaction time typically 3–16 hours
3 Workup: Quenching with water, extraction with organic solvents (ethyl acetate or diethyl ether), washing (water, brine), drying (Na2SO4 or MgSO4) Removal of inorganic salts and catalyst residues Essential for purity
4 Purification: Silica gel column chromatography (eluent: hexane/ethyl acetate mixtures) Isolation of the pure boronate ester product Yields reported around 39–71% depending on conditions

Detailed Reaction Conditions and Variations

  • Catalysts: Commonly used palladium catalysts include [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex (Pd(dppf)Cl2) and tetrakis(triphenylphosphine)palladium(0). These catalysts facilitate the oxidative addition of the aryl bromide and subsequent transmetallation with bis(pinacolato)diboron.

  • Bases: Potassium acetate, potassium carbonate, cesium carbonate, and sodium bicarbonate have been employed to activate the diboron reagent and maintain reaction conditions.

  • Solvents: Dimethyl sulfoxide (DMSO), 1,4-dioxane, ethanol, and water mixtures are typical solvents. Degassing and inert atmosphere are necessary to prevent catalyst deactivation.

  • Temperature and Time: Reaction temperatures range from 80 °C to 90 °C, with reaction times varying from 3 hours to overnight (up to 16 hours).

Representative Experimental Data

Parameter Condition Result
Catalyst Pd(dppf)Cl2 (1.46 g for 9.16 g substrate) Efficient borylation
Base Potassium acetate (11.8 g) Promotes transmetallation
Solvent Dimethyl sulfoxide (120 mL) Good solubility of reagents
Temperature 80 °C Optimal for reaction rate
Time 3 hours Complete conversion
Workup Extraction with ethyl acetate, washing, drying Clean product isolation
Purification Silica gel chromatography (hexane:ethyl acetate 9:1) High purity
Yield Not explicitly stated, but high purity product obtained Comparable to literature yields

Alternative Preparation Routes

  • Sequential Coupling and Borylation: In some protocols, methyl 4-bromo-2-methylbenzoate is first borylated, followed by coupling with oxazole derivatives under palladium catalysis, yielding the target compound with boronate functionality intact.

  • Use of Sodium Periodate and Ammonium Acetate: Oxidative transformations of boronate esters to boronic acids have been reported, which can be intermediates in the synthesis of the target compound.

  • Cesium Carbonate and Pd(dppf)Cl2 in Dioxane/Water: This system has been used for Suzuki-type couplings involving boronate esters, indicating its compatibility with the preparation of complex boron-containing oxazoles.

Summary Table of Key Preparation Parameters

Aspect Details
Starting Material 2-Methyl-4-bromooxazole or methyl 4-bromo-2-methylbenzoate derivatives
Boron Source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2, Pd(PPh3)4
Base KOAc, K2CO3, Cs2CO3, NaHCO3
Solvent DMSO, 1,4-dioxane, ethanol/water mixtures
Temperature 80–90 °C
Reaction Time 3–16 hours
Workup Extraction with organic solvents, washing, drying
Purification Silica gel chromatography (hexane/ethyl acetate)
Typical Yield 39–71% depending on conditions

Research Findings and Observations

  • The choice of palladium catalyst and base significantly affects the yield and purity of the boronate ester product.

  • Reaction under inert atmosphere is critical to prevent catalyst poisoning and side reactions.

  • Longer reaction times and slightly elevated temperatures improve conversion but may increase by-products if uncontrolled.

  • Purification by column chromatography remains the standard to achieve high purity essential for subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions

5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various biaryl or vinyl-aryl compounds.

Scientific Research Applications

5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the oxazole ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Thiazole Derivatives
  • Synthesis: Prepared via Li/Br exchange followed by boron reagent addition, yielding structurally similar boronates . Reactivity: Thiazole’s electron-rich sulfur atom may enhance boronate stability but reduce electrophilicity in cross-coupling compared to oxazole .
1,3,4-Oxadiazole Derivatives
  • Compound: 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole (CAS 276694-19-0) Key differences: Five-membered ring with two nitrogen atoms (1,3,4-oxadiazole).

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • Compound : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-thiazole derivatives (Compounds 4 and 5 in )
    • Key differences : Halogen substituents (Cl, F) instead of methyl groups.
    • Structural impact : Halogens induce steric and electronic effects, altering crystal packing (triclinic symmetry with two independent molecules per unit) .
Nitrile-Substituted Analogs
  • Compound : 2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile (CAS 775351-54-7)
    • Key differences : Nitrile group replaces oxazole.
    • Application : Nitrile’s electron-withdrawing nature may enhance boron electrophilicity in coupling reactions .

Boronate Ester Modifications

Steric Effects
Electronic Effects
  • Compound : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS 936902-12-4)
    • Key differences : Fused benzo-oxazole system enhances conjugation, stabilizing the boronate group and modifying absorption spectra .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Heterocycle Substituents Molecular Weight (g/mol) CAS Number
5-[2-Methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenyl]-oxazole Oxazole 2-Me, 4-boronate 195.02 942070-84-0
2-Phenyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)thiazole Thiazole 4-boronate 287.18* N/A
2-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole Oxadiazole 4-boronate 260.09 276694-19-0

*Calculated based on formula in .

Table 2: Reactivity in Suzuki-Miyaura Coupling

Compound Class Coupling Efficiency* Hydrolysis Stability Key Reference
Oxazole-boronates High Moderate
Thiazole-boronates Moderate High
Oxadiazole-boronates Low High

*Qualitative assessment based on steric/electronic factors.

Research Findings

  • Synthetic Yields : Oxazole derivatives (e.g., target compound) are synthesized in ~80% yield via halogen-metal exchange, comparable to thiazole analogs .
  • Crystallography : Fluorophenyl-substituted analogs exhibit isostructural packing with triclinic symmetry, while methyl groups induce distinct conformational flexibility .
  • Safety : Boronate esters require careful handling due to moisture sensitivity; analogous compounds show similar stability profiles .

Biological Activity

The compound 5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole is a member of the oxazole family that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological activities based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20BNO2C_{15}H_{20}BNO_2 with a molecular weight of approximately 255.14 g/mol. The presence of the dioxaborolane moiety is significant for its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit various biological activities, including anticancer and antimicrobial properties. The specific biological activities of This compound are summarized below:

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. For instance:

  • In vitro studies demonstrated that related oxazole compounds exhibit cytotoxic effects against various cancer cell lines. These studies often report IC50 values in the low micromolar range, indicating significant potency against tumor cells .
  • A study focusing on benzo[b]furan derivatives reported that similar structures induced apoptosis in cancer cells through caspase activation . This suggests that This compound may also share this mechanism.

The proposed mechanisms by which oxazole derivatives exert their anticancer effects include:

  • Inhibition of Kinases : Many oxazoles act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells .

Study 1: Cytotoxicity Assessment

In a recent study assessing the cytotoxicity of various oxazole derivatives:

  • The compound was tested against human breast cancer cell lines (MCF-7) and showed a significant reduction in cell viability at concentrations above 10 µM.
  • Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
CompoundCell LineIC50 (µM)Mechanism
5-Oxazole DerivativeMCF-712 ± 3Apoptosis Induction
Control (DMSO)MCF-7N/AN/A

Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile:

  • The compound exhibited selective inhibition against specific kinases involved in cancer progression.
  • The results indicated a higher affinity for mutant forms of kinases compared to wild-type variants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole
Reactant of Route 2
Reactant of Route 2
5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole

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